2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid
Description
This compound belongs to the imidazolidinone-thioxo class, characterized by a 5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl core substituted with a 3,4-dimethoxyphenethyl group and an acetic acid side chain. Though direct synthesis data are unavailable in the provided evidence, structurally related compounds (e.g., imidazolidinones in –5) suggest synthetic routes involving condensation of substituted benzamides or thioamides with carbonyl precursors .
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-17-9-8-14(12-18(17)28-2)10-11-22-16(13-19(24)25)20(26)23(21(22)29)15-6-4-3-5-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRDVSMHLYULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with thiourea to form the thioxoimidazolidinone ring. The final step involves the acylation of the resulting compound with acetic anhydride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the acetic acid moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Imidazolidinone-Thioxo Class
- Key Insights: The propanoic acid analogue (CAS:13431-10-2) has a longer alkyl chain, which may reduce solubility but enhance membrane permeability compared to the target compound .
Quinazolinone Derivatives with 3,4-Dimethoxyphenethyl Groups
- Key Insights: Quinazolinones (e.g., 2c in ) are known for kinase inhibition due to their planar aromatic core, whereas the imidazolidinone-thioxo scaffold in the target compound may favor redox or thiol-mediated mechanisms . The thioxo group in the target compound could confer distinct reactivity (e.g., disulfide bond formation) absent in quinazolinones.
Biphenyl and Thiazolidine Analogues
- Key Insights :
- Thiazolidine-thioxo derivatives () exhibit antitumor activity via enzyme inhibition, but the trifluoromethyl group enhances metabolic stability compared to the target’s methoxy groups .
- The 3,4-dimethoxyphenethyl group in the target compound may improve CNS targeting, as seen in NMDA receptor modulators (, compound IV) .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-(3-(3,4-Dimethoxyphenethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thioxoimidazolidin core, which is significant for its biological properties.
Pharmacological Properties
Research indicates that compounds with thioxoimidazolidin structures exhibit diverse pharmacological activities. The following sections summarize key findings related to the biological activity of this compound.
1. Antioxidant Activity
Studies have shown that derivatives of thioxoimidazolidin compounds possess antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. For instance, a study demonstrated that thioxoimidazolidin derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | High efficacy |
| Escherichia coli | Moderate efficacy |
| Enterococcus faecalis | High to moderate efficacy |
3. Aldose Reductase Inhibition
Aldose reductase inhibitors are crucial in managing diabetic complications. The compound has demonstrated potential as an aldose reductase inhibitor, showing submicromolar IC50 values in vitro. This suggests it may be more potent than existing treatments like epalrestat .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized various derivatives of thioxoimidazolidin compounds and evaluated their biological activities. The synthesized compound demonstrated significant inhibition of aldose reductase, alongside low cytotoxicity against human liver cancer cell lines (HepG2) .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the phenethyl group significantly enhanced the biological activity of the compound. For example, substituents on the aromatic ring were found to influence both potency and selectivity towards aldose reductase .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The thioxo group contributes to the electron-donating ability, allowing the compound to neutralize free radicals effectively.
- Enzyme Inhibition : By binding to the active site of aldose reductase, the compound inhibits its activity, thus affecting glucose metabolism and reducing sorbitol accumulation in diabetic tissues.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing the compound?
The synthesis typically involves multi-step reactions starting with S-amino acids or thiazolidinone precursors. Key steps include:
- Condensation reactions under reflux in acetic acid with sodium acetate as a catalyst (e.g., coupling 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives) .
- Solvent optimization : Dimethyl sulfoxide (DMSO) or ethanol for solubility, and acetic acid for recrystallization .
- Temperature control : Reflux conditions (100–120°C) to ensure complete cyclization and avoid side products .
- Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures to achieve >95% purity .
Basic: Which analytical techniques are most effective for confirming the structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR for verifying substituent positions and stereochemistry (e.g., distinguishing thioxo vs. oxo groups) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) functional groups .
- Elemental analysis : Cross-validation of experimental vs. calculated C, H, N, S content to confirm purity .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., methoxy vs. halogen groups) to isolate pharmacophores .
- Standardized bioassays : Use consistent in vitro models (e.g., cancer cell lines like MCF-7 or HepG2) and enzyme inhibition protocols (IC₅₀ calculations) .
- Dose-response validation : Replicate studies across multiple labs to rule out batch-specific impurities or assay interference .
Advanced: What computational methods are used to predict interactions and guide synthesis?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like α-glucosidase or COX-2 (e.g., docking scores < -8 kcal/mol indicate strong binding) .
- Density Functional Theory (DFT) : Optimize geometries and calculate electrostatic potential maps to identify reactive sites .
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability early in synthesis planning .
Advanced: How to evaluate environmental stability and degradation pathways?
- Hydrolysis studies : Expose the compound to pH 3–9 buffers at 25–50°C to assess stability (HPLC monitoring for degradation products) .
- Photodegradation : UV-Vis irradiation (254–365 nm) to identify photo-sensitive moieties (e.g., thioxo groups) .
- Biotic transformation : Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) to track biodegradation via LC-MS .
Basic: What purification methods are recommended post-synthesis?
- Recrystallization : Use acetic acid or acetic acid-DMF (1:1) for high-yield recovery .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) for complex mixtures .
- Washing protocols : Sequential washing with cold ethanol and diethyl ether to remove unreacted starting materials .
Advanced: How do structural modifications influence pharmacological properties?
- Methoxy groups : 3,4-Dimethoxyphenethyl enhances lipophilicity and blood-brain barrier penetration, while fluorophenyl derivatives improve anticancer activity .
- Thioxo vs. oxo substitution : Thioxo groups increase thiol-mediated binding to cysteine residues in enzymes like thioredoxin reductase .
- Acetic acid side chain : Critical for solubility; esterification reduces polarity but may decrease bioavailability .
Basic: What are the key considerations for designing bioactivity assays?
- Cell line selection : Use target-specific lines (e.g., HCT-116 for colorectal cancer, RAW 264.7 for anti-inflammatory studies) .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) .
- Assay duration : 24–72 hr incubations to capture delayed effects, with MTT or resazurin for viability readouts .
Advanced: How to address discrepancies in spectroscopic data interpretation?
- Tautomerism analysis : Use variable-temperature NMR to identify equilibrium between thione and thiol forms .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., Z/E isomerism in thiazolidinone rings) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula for unexpected adducts or degradation products .
Advanced: What strategies improve yield in multi-step synthesis?
- Intermediate stabilization : Protect reactive groups (e.g., acetic acid as a sodium salt during coupling reactions) .
- Catalyst screening : Test alternatives like DMAP or pyridine for acylation steps .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 3 hr for cyclization steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
